An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxypiperidine
An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxypiperidine is a substituted piperidine derivative with significant potential as a versatile building block in medicinal chemistry and drug development.[1] Its structural features, combining a basic piperidine ring with a methoxy group, impart specific physicochemical properties that are crucial for its application in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxypiperidine, detailed experimental protocols for their determination, and a plausible synthetic route.
Physicochemical Properties
The key physicochemical properties of 3-Methoxypiperidine and its hydrochloride salt are summarized in the tables below. These parameters are fundamental for understanding its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity.
Table 1: Physicochemical Properties of 3-Methoxypiperidine
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Odor | Mild amine-like | [1] |
| Boiling Point | 149.9 °C at 760 mmHg | [1] |
| Density | 0.93 g/cm³ | [1] |
| pKa (Predicted) | 9.35 ± 0.10 | [1] |
| Solubility | Soluble in water and organic solvents | [1] |
| Flash Point | 49.7 °C | [1] |
| Refractive Index | 1.448 | [1] |
| CAS Number | 4045-29-8 | [1][2] |
Table 2: Properties of 3-Methoxypiperidine Hydrochloride
| Property | Value |
| Molecular Formula | C₆H₁₃NO · HCl |
| Molecular Weight | 151.63 g/mol |
| Melting Point | 108-112 °C |
| CAS Number | 688809-94-1 |
Synthesis
A plausible and common method for the synthesis of 3-Methoxypiperidine is via the Williamson ether synthesis, starting from 3-Hydroxypiperidine. This involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution with a methylating agent.
Logical Workflow for Synthesis
Caption: Synthesis of 3-Methoxypiperidine from 3-Hydroxypyridine.
Experimental Protocol: Synthesis of 3-Methoxypiperidine
Step 1: Synthesis of 3-Hydroxypiperidine from 3-Hydroxypyridine
This procedure is adapted from known methods for the reduction of pyridine derivatives.[3]
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Reaction Setup: In a high-pressure reactor, add 3-hydroxypyridine (1 equivalent) and a suitable solvent such as water or ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Rhodium on carbon).
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Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 5 MPa).
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 90°C) and stir for a sufficient time (e.g., 48 hours) until the reaction is complete, monitoring by a suitable analytical method (e.g., GC-MS or TLC).
-
Work-up: After cooling to room temperature and releasing the hydrogen pressure, filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 3-hydroxypiperidine can be purified by distillation under reduced pressure.
Step 2: Synthesis of 3-Methoxypiperidine via Williamson Ether Synthesis
This protocol is based on the general principles of the Williamson ether synthesis.[4][5][6][7][8]
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypiperidine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF or DMF).
-
Deprotonation: Cool the solution in an ice bath and add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Allow the mixture to stir at room temperature for about 1 hour, or until hydrogen evolution ceases, to form the sodium salt of 3-hydroxypiperidine.
-
Methylation: Cool the reaction mixture again in an ice bath and add a methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-methoxypiperidine can be purified by distillation under reduced pressure.
Experimental Protocols for Physicochemical Properties
The following are detailed methodologies for the experimental determination of key physicochemical properties of 3-Methoxypiperidine.
Boiling Point Determination (Micro-method)
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Apparatus Setup: Attach a small test tube containing approximately 0.5 mL of 3-Methoxypiperidine to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
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Capillary Tube: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
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Heating: Immerse the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil).
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Observation: Heat the Thiele tube gently. A slow stream of bubbles will emerge from the capillary tube as the air expands. The rate of bubbling will increase as the liquid approaches its boiling point.
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Measurement: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. Record the temperature when the liquid just begins to be drawn back into the capillary tube upon cooling.
pKa Determination (Potentiometric Titration)
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Sample Preparation: Prepare a solution of 3-Methoxypiperidine of known concentration (e.g., 0.01 M) in deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
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-OCH₃ protons: A singlet peak is expected around 3.3 ppm.
-
Piperidine ring protons: A series of complex multiplets would be observed between approximately 1.5 and 3.5 ppm. The proton at C3, attached to the methoxy group, would likely appear as a multiplet around 3.2-3.5 ppm. The protons on the nitrogen-adjacent carbons (C2 and C6) would be deshielded and appear further downfield compared to the other ring protons.
-
N-H proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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-OCH₃ carbon: A peak is expected around 56 ppm.
-
Piperidine ring carbons:
-
C3: The carbon bearing the methoxy group would be the most downfield of the ring carbons (excluding those adjacent to the nitrogen), likely appearing around 70-80 ppm.
-
C2 and C6: The carbons adjacent to the nitrogen would appear around 45-55 ppm.
-
C4 and C5: The remaining ring carbons would appear further upfield, in the range of 20-30 ppm.
-
IR (Infrared) Spectroscopy
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N-H stretch: A moderate to weak band is expected in the region of 3300-3500 cm⁻¹.
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C-H stretch (aliphatic): Strong bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C-O stretch (ether): A strong, characteristic band is expected in the region of 1070-1150 cm⁻¹.
-
N-H bend: A medium intensity band may be observed around 1600 cm⁻¹.
MS (Mass Spectrometry)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (115.17) would be expected at m/z = 115.
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Fragmentation: Common fragmentation patterns for piperidines involve the loss of substituents and cleavage of the ring. A significant fragment would be expected from the loss of the methoxy group (M-31) at m/z = 84. Alpha-cleavage next to the nitrogen is also a common fragmentation pathway for cyclic amines.
Biological Activity and Signaling Pathways
3-Methoxypiperidine is primarily utilized as a synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1] While piperidine derivatives are known to exhibit a wide range of biological activities, specific studies detailing the biological effects or the signaling pathways directly modulated by 3-Methoxypiperidine are not extensively available in the current scientific literature. Its value lies in its ability to be incorporated into larger, more complex molecules with desired pharmacological profiles.
As no specific signaling pathways involving 3-Methoxypiperidine have been identified in the reviewed literature, a corresponding diagram cannot be provided at this time.
Conclusion
3-Methoxypiperidine is a valuable chemical entity with well-defined physicochemical properties that make it an attractive starting material for organic synthesis. This guide has provided a detailed summary of its key characteristics, along with practical experimental protocols for their determination and a logical synthetic approach. Further research into the specific biological activities of 3-Methoxypiperidine and its derivatives will be crucial in unlocking its full potential in the fields of drug discovery and materials science.
References
- 1. lookchem.com [lookchem.com]
- 2. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
